K-604 Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action
K-604 Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
K-604 dihydrochloride is a potent and highly selective small molecule inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1). This technical guide delineates the core mechanism of action of K-604, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The primary therapeutic potential of K-604 lies in its ability to impede the formation of cholesteryl esters within macrophages, a critical step in the development of atherosclerotic plaques. Beyond its role in lipid metabolism, K-604 has been shown to modulate cellular processes such as autophagy and collagen synthesis, suggesting broader therapeutic applications.
Core Mechanism of Action: Selective ACAT-1 Inhibition
K-604 dihydrochloride exerts its primary effect through the competitive inhibition of ACAT-1, an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By selectively binding to ACAT-1, K-604 blocks the conversion of cholesterol, thereby reducing the accumulation of cholesteryl esters within cells, particularly macrophages, which is a hallmark of foam cell formation in atherosclerosis.[2][3]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of K-604 have been quantified across various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of K-604.
| Target | Parameter | Value | Species | Assay Conditions | Reference(s) |
| ACAT-1 | IC50 | 0.45 ± 0.06 µM | Human | Cell-free enzymatic assay | [4] |
| ACAT-2 | IC50 | 102.85 µM | Human | Cell-free enzymatic assay | [1][4] |
| ACAT-1 | Ki | 0.378 µM | Human | Competitive with oleoyl-coenzyme A | [1][3] |
| Cholesterol Esterification | IC50 | 68.0 nM | Human Macrophages | Inhibition of cholesterol esterification | [3][4] |
| Cholesterol Esterification | IC50 | 26 nM | J774 Macrophages | Reduction of foaming |
Table 1: Summary of quantitative data for K-604 dihydrochloride's inhibitory activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of K-604's mechanism of action.
ACAT-1 and ACAT-2 Enzymatic Assay
This protocol outlines the determination of the in vitro inhibitory activity of K-604 on human ACAT-1 and ACAT-2.
Objective: To determine the IC50 values of K-604 for human ACAT-1 and ACAT-2.
Materials:
-
Recombinant human ACAT-1 and ACAT-2 enzymes
-
[1-14C]oleoyl-coenzyme A
-
Bovine serum albumin (fatty acid-free)
-
Cholesterol
-
Phosphatidylcholine
-
Taurocholate
-
K-604 dihydrochloride
-
Assay buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
Scintillation counter
Procedure:
-
Prepare mixed micelles containing cholesterol and phosphatidylcholine in taurocholate.
-
Prepare a series of dilutions of K-604 dihydrochloride.
-
In a reaction tube, combine the recombinant ACAT-1 or ACAT-2 enzyme, the mixed micelles, and the K-604 dilution (or vehicle control).
-
Initiate the enzymatic reaction by adding [1-14C]oleoyl-coenzyme A complexed with bovine serum albumin.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids.
-
Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate cholesteryl oleate from free oleoyl-CoA.
-
Visualize the spots (e.g., using iodine vapor) and scrape the areas corresponding to cholesteryl oleate into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each K-604 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[2][5]
Cholesterol Esterification Assay in Macrophages
This protocol describes the measurement of K-604's effect on cholesterol esterification in cultured human monocyte-derived macrophages.
Objective: To determine the IC50 value of K-604 for the inhibition of cholesterol esterification in macrophages.
Materials:
-
Human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1, J774)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
[3H]oleate
-
Bovine serum albumin (fatty acid-free)
-
K-604 dihydrochloride
-
Acetyl-LDL (for cholesterol loading, if necessary)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Culture macrophages in appropriate cell culture plates.
-
If required, load the cells with cholesterol by incubating with acetyl-LDL.
-
Pre-incubate the cells with various concentrations of K-604 dihydrochloride for a specified period.
-
Add [3H]oleate complexed to fatty acid-free bovine serum albumin to the culture medium.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for the incorporation of [3H]oleate into cholesteryl esters.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).
-
Separate the lipid classes by TLC, using a solvent system that resolves cholesteryl esters from other lipids.
-
Identify and scrape the cholesteryl ester bands.
-
Quantify the amount of [3H] in the cholesteryl ester fraction using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the percentage of inhibition of cholesterol esterification at each K-604 concentration and determine the IC50 value.[3][6]
Western Blot Analysis of LC3-I to LC3-II Conversion
This protocol details the procedure for assessing autophagy induction by K-604 through the detection of LC3 protein conversion.
Objective: To determine the effect of K-604 on the ratio of LC3-II to LC3-I as a marker of autophagosome formation.
Materials:
-
Cultured cells (e.g., Neuro2a cells)
-
K-604 dihydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with various concentrations of K-604 for a specified time (e.g., 24 hours). Include a vehicle-treated control. To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Due to the small size of LC3 proteins, ensure adequate separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities for LC3-I and LC3-II using densitometry software.
-
Calculate the LC3-II/LC3-I ratio for each condition. An increase in this ratio indicates an increase in autophagosome formation.[7][8]
Signaling Pathways and Workflows
K-604 and Autophagy Signaling
K-604 induces autophagy through a mechanism that is independent of the mTOR signaling pathway.[1][9] Inhibition of ACAT-1 by K-604 leads to an increase in autophagosome formation, a process marked by the conversion of LC3-I to LC3-II.[1] This is followed by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] The activation of TFEB promotes the expression of genes involved in these processes, leading to enhanced lysosomal proteolysis.[1]
References
- 1. Collagen synthesis in cultured aortic smooth muscle cells. Modulation by collagen lattice culture, transforming growth factor-beta 1, and epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oss.gempharmatech.com [oss.gempharmatech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-beta stimulates collagen (I) in vascular smooth muscle cells via a short element in the proximal collagen promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
